molecular formula C11H12FNO3 B7906063 2-Fluoro-6-morpholin-4-ylbenzoic acid

2-Fluoro-6-morpholin-4-ylbenzoic acid

Cat. No.: B7906063
M. Wt: 225.22 g/mol
InChI Key: KFYSOTOKKFEJTG-UHFFFAOYSA-N
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Description

2-Fluoro-6-morpholin-4-ylbenzoic acid is a fluorinated benzoic acid derivative featuring a morpholine ring at the 6-position and a fluorine atom at the 2-position. This compound combines the electron-withdrawing properties of fluorine with the polar, nitrogen-containing morpholine group, making it structurally distinct for applications in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and modulates acidity, while the morpholine moiety improves solubility in polar solvents and may facilitate interactions with biological targets (e.g., kinases or GPCRs)1. Its molecular weight is 239.24 g/mol, with a calculated logP of 1.2, suggesting moderate lipophilicity2.

Properties

IUPAC Name

2-fluoro-6-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-2-1-3-9(10(8)11(14)15)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYSOTOKKFEJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-6-morpholin-4-ylbenzoic acid with structurally related benzoic acid derivatives and heterocyclic compounds from the provided evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound -F (2), -morpholin-4-yl (6) 239.24 Carboxylic acid, morpholine Pharmaceuticals, enzyme inhibitors
2-Hydroxy-6-pentadecylbenzoic acid -OH (2), -pentadecyl (6) 406.62 Carboxylic acid, long alkyl chain Surfactants, lipid membranes
Methyl 2-vinylbenzoate -COOCH3 (1), -vinyl (2) 176.17 Ester, vinyl group Polymer precursors, monomers
(2Z)-Dimethyl 2-methylmaleate Methyl ester (1,4), methyl (2) 158.15 Maleate ester Organic synthesis intermediates

Key Findings:

Substituent Effects on Physicochemical Properties :

  • The morpholine group in this compound enhances water solubility compared to the hydrophobic pentadecyl chain in 2-hydroxy-6-pentadecylbenzoic acid, which is tailored for lipid-rich environments.
  • Fluorine in the target compound increases acidity (pKa ~2.8) compared to the hydroxyl group in 2-hydroxy-6-pentadecylbenzoic acid (pKa ~4.5), influencing reactivity in synthetic pathways.

Biological Relevance :

  • Morpholine-containing compounds often exhibit improved bioavailability and target binding due to their ability to form hydrogen bonds, unlike the vinyl group in methyl 2-vinylbenzoate, which is primarily reactive in polymerization.
  • The trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride (from evidence) introduces strong electron-withdrawing effects, but its cyclopropane ring limits conformational flexibility compared to the planar benzoic acid scaffold.

Synthetic Utility :

  • This compound is typically synthesized via nucleophilic aromatic substitution or Suzuki coupling, whereas methyl 2-vinylbenzoate is prepared via esterification of vinylbenzoic acid, emphasizing divergent synthetic strategies.

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